molecular formula C6H5BrFNO B3376638 3-Bromo-5-fluoro-4-methoxypyridine CAS No. 1214376-94-9

3-Bromo-5-fluoro-4-methoxypyridine

Cat. No.: B3376638
CAS No.: 1214376-94-9
M. Wt: 206.01 g/mol
InChI Key: DGFFRTDBUSTTFC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxypyridine: is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . It is a pyridine derivative, characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-fluoro-4-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway, which is a key process in carbon–carbon bond formation . The success of this pathway is due to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound is used as an intermediate for pharmaceutical and organic synthesis . Its solubility is slightly soluble in water (9.8 g/L) , which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the SM coupling reaction, in which the compound participates, requires specific reaction conditions . These include mild and functional group tolerant conditions, along with the presence of a stable organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Bromo-5-fluoro-4-methoxypyridine often involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFRTDBUSTTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285200
Record name Pyridine, 3-bromo-5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214376-94-9
Record name Pyridine, 3-bromo-5-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214376-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-4-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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